

Spectroscopic analysis of 1-Phenoxyethanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenoxyethanol

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Spectroscopic Analysis of 2-Phenoxyethanol: A Technical Guide

Introduction

2-Phenoxyethanol ($C_8H_{10}O_2$) is a glycol ether widely utilized in various industries, serving as a preservative in cosmetics and pharmaceuticals, a solvent for inks and resins, a fixative in perfumes, and an anesthetic in aquaculture.[1][2][3] Its broad-spectrum antimicrobial properties and chemical stability make it a valuable component in numerous formulations.[2][4] Accurate identification and characterization of 2-Phenoxyethanol are critical for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the spectroscopic analysis of 2-Phenoxyethanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the interpretation of spectral data, experimental protocols, and the logical workflow for structural elucidation, tailored for researchers, scientists, and drug development professionals.

Note: The compound is commonly known as 2-Phenoxyethanol, its IUPAC name. It is synthesized by the reaction of phenol with ethylene oxide in an alkaline medium.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Phenoxyethanol provides information on the number of different types of protons and their neighboring environments. The spectrum is typically run in a deuterated solvent like chloroform (CDCl₃). The key signals are summarized in the table below.
[\[6\]](#)

Table 1: ¹H NMR Data for 2-Phenoxyethanol in CDCl₃

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.30 - 7.26	Multiplet	2H	Ar-H (meta)
~6.99 - 6.92	Multiplet	3H	Ar-H (ortho, para)
~4.12	Triplet	2H	O-CH ₂ -CH ₂ -OH
~3.98	Triplet	2H	O-CH ₂ -CH ₂ -OH
~2.0 - 3.0	Broad Singlet	1H	-OH

Data sourced from various spectral databases recorded at different frequencies.[\[6\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Data for 2-Phenoxyethanol in CDCl₃

Chemical Shift (δ , ppm)	Assignment
158.6	Ar-C (quaternary, C-O)
129.5	Ar-C (meta)
121.2	Ar-C (para)
114.6	Ar-C (ortho)
69.4	O-CH ₂ -CH ₂ -OH
61.5	O-CH ₂ -CH ₂ -OH

Data sourced from spectral databases.[\[7\]](#)[\[8\]](#)

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 2-Phenoxyethanol is as follows:

- **Sample Preparation:** Dissolve approximately 10-20 mg of 2-Phenoxyethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or 500 MHz spectrometer.
- **Data Acquisition:**
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
 - Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the signals in the ^1H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

IR Spectral Data

The IR spectrum of 2-Phenoxyethanol shows characteristic absorption bands corresponding to its alcohol, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for 2-Phenoxyethanol

Frequency (cm^{-1})	Intensity	Bond Vibration / Functional Group
3500 - 3200	Strong, Broad	O-H Stretch (Hydrogen-bonded alcohol)
3100 - 3000	Medium	C-H Stretch (Aromatic sp^2)
3000 - 2850	Medium	C-H Stretch (Aliphatic sp^3)
1600, 1500	Medium-Strong	C=C Stretch (Aromatic ring)
1250 - 1020	Strong	C-O Stretch (Aryl ether and primary alcohol)
900 - 675	Strong	C-H Bend ("oop", out-of-plane) (Aromatic)

Data interpreted from spectral databases and standard IR correlation charts.[\[9\]](#)[\[10\]](#)

Experimental Protocol for IR Spectroscopy

For a liquid sample like 2-Phenoxyethanol, the spectrum is typically obtained using the thin-film method:

- **Sample Preparation:** Place one or two drops of neat 2-Phenoxyethanol onto the surface of a salt plate (e.g., NaCl or KBr).
- **Cell Assembly:** Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.
- **Data Acquisition:**
 - Place the salt plates in the sample holder of the FTIR spectrometer.
 - First, run a background scan with the empty beam path to record the spectrum of atmospheric CO₂ and water vapor.
 - Run the sample scan to obtain the absorbance spectrum of 2-Phenoxyethanol. The software automatically subtracts the background spectrum.
- **Cleaning:** After analysis, disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 2-Phenoxyethanol shows a molecular ion peak and several characteristic fragment ions.

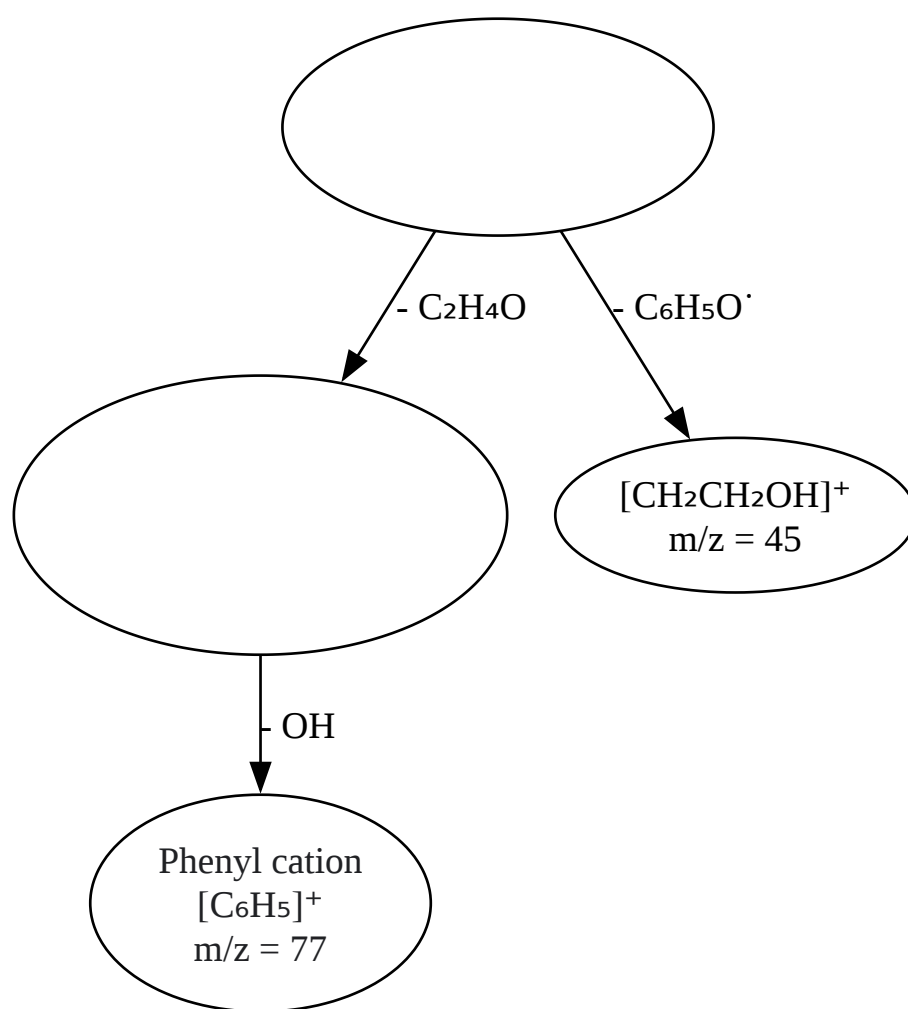
Table 4: Major Ions in the Mass Spectrum of 2-Phenoxyethanol

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
138	39	$[\text{C}_8\text{H}_{10}\text{O}_2]^+$ (Molecular Ion)
94	100	$[\text{C}_6\text{H}_5\text{OH}]^+$ (Phenol radical cation)
77	24	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)
66	10	$[\text{C}_5\text{H}_6]^+$
45	9	$[\text{CH}_2\text{CH}_2\text{OH}]^+$

Data sourced from the NIST Mass Spectrometry Data Center and other databases.[\[6\]](#)[\[11\]](#)

Fragmentation Pathway

Under electron ionization, 2-Phenoxyethanol undergoes characteristic fragmentation. The most prominent pathway involves the cleavage of the ether bond to produce the base peak at m/z 94, corresponding to the stable phenol radical cation.[\[12\]](#) Further fragmentation of the aromatic ring leads to other common ions.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway of 2-Phenoxyethanol.

Experimental Protocol for Mass Spectrometry (GC-MS)

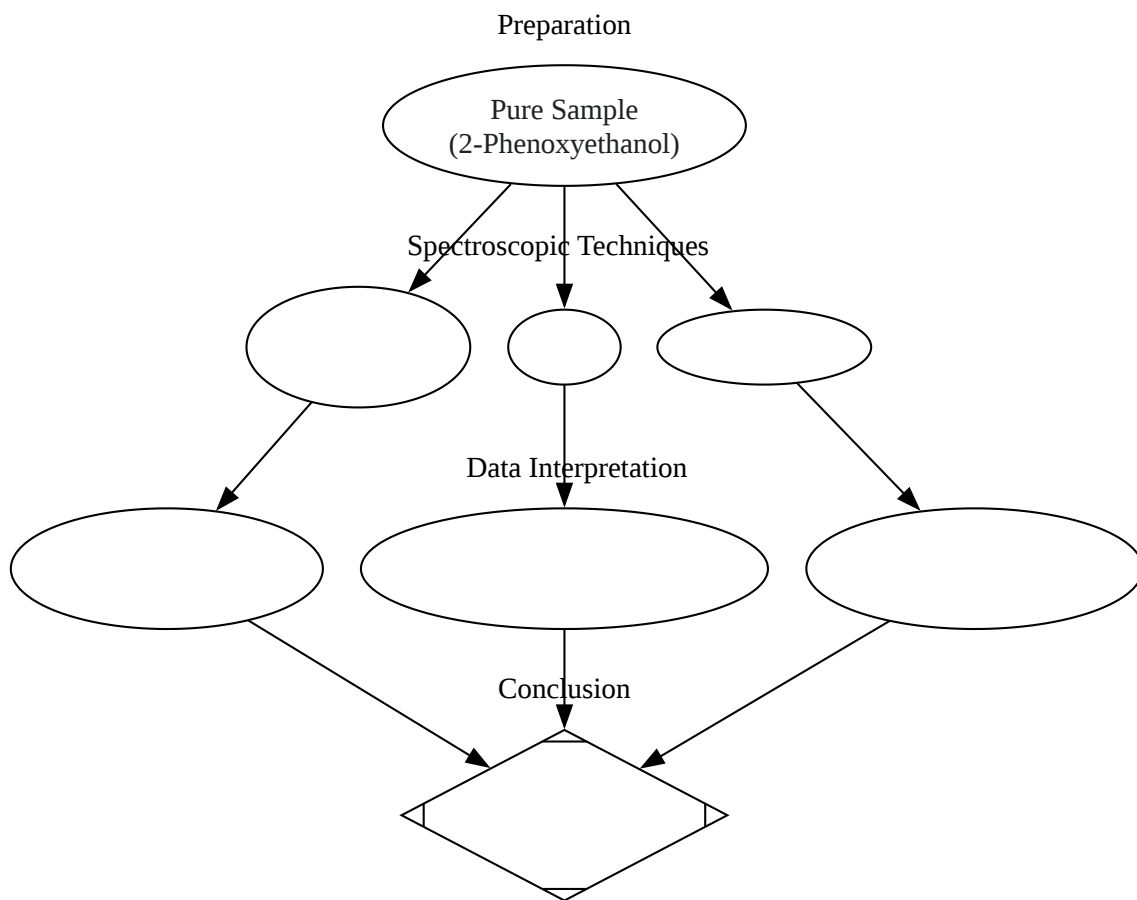
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like 2-Phenoxyethanol.

- Sample Preparation: Prepare a dilute solution of 2-Phenoxyethanol ($\sim 100 \mu\text{g/mL}$) in a volatile organic solvent such as methanol or ethyl acetate.
- GC Separation:
 - Inject $1 \mu\text{L}$ of the sample solution into the GC inlet.

- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).
- A temperature program is used to separate the components of the mixture. For a pure sample, this step ensures it enters the mass spectrometer at a predictable time.
- MS Analysis:
 - As 2-Phenoxyethanol elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Ionization (EI) is commonly used, where molecules are bombarded with 70 eV electrons.
 - The resulting ions (molecular ion and fragments) are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
 - A detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Workflow

The combination of NMR, IR, and MS provides complementary information that leads to the unambiguous structural confirmation of 2-Phenoxyethanol. The logical workflow for this integrated analysis is depicted below.



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Caption: Integrated Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic analysis of 2-Phenoxyethanol using NMR, IR, and MS provides a complete picture of its molecular structure. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (hydroxyl, ether, aromatic ring), and mass spectrometry determines the molecular weight and characteristic fragmentation patterns.

Together, these techniques offer a robust and reliable methodology for the identification and quality assessment of 2-Phenoxyethanol, which is essential for its application in the pharmaceutical and chemical industries.

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- To cite this document: BenchChem. [Spectroscopic analysis of 1-Phenoxyethanol (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8569426#spectroscopic-analysis-of-1-phenoxyethanol-nmr-ir-mass-spec]

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